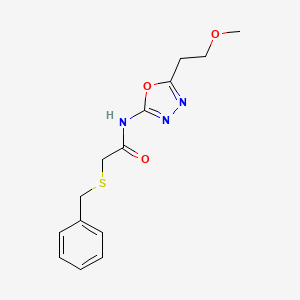
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a notable feature. The benzylthio and methoxyethyl groups are likely attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The oxadiazole ring is a part of the azole family, which are heterocyclic compounds that are often reactive. The benzylthio and methoxyethyl groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be determined by the strengths of the intermolecular forces present .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
- Synthesis and Biological Screening: Compounds similar to 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and tested for their antimicrobial activities. For instance, 2-mercaptobenzimidazole derivatives demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
- Antimicrobial Efficacy of Oxadiazole Derivatives: Novel oxadiazole derivatives, related to the compound of interest, have shown promising results against a range of bacteria and fungi. These include Micrococcus luteus, Bacillus subtilis, and Listeria monocytogenes (Kaplancıklı et al., 2012).
Cytotoxicity and Anticancer Properties
- Evaluation of Cytotoxic Activities: Several derivatives have been evaluated for their cytotoxic properties using various bioassays. Some derivatives displayed notable cytotoxic activities, indicating potential for cancer therapy applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).
- Antiproliferative Activity Against Tumor Cell Lines: Some derivatives have been screened for their antiproliferative activity against human tumor cell lines. Certain compounds, particularly those with oxadiazole rings, showed high inhibitory activity, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).
Enzymatic Activity Inhibition
- Inhibition of Aldose Reductase: Derivatives of oxadiazole have been synthesized and tested for their ability to inhibit aldose reductase, an enzyme linked to diabetic complications. Some compounds showed inhibitory levels in the submicromolar range, which is significant for therapeutic applications (La Motta et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-19-8-7-13-16-17-14(20-13)15-12(18)10-21-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFWZNBWDSINHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2458480.png)
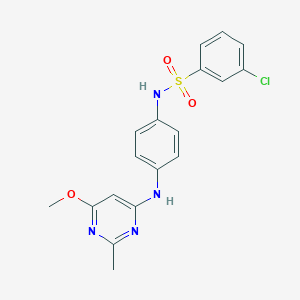
![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2458483.png)
![2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2458485.png)
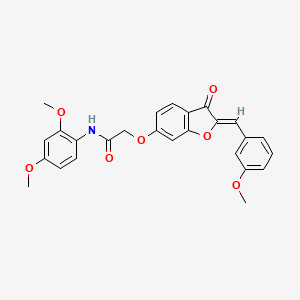
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2458487.png)
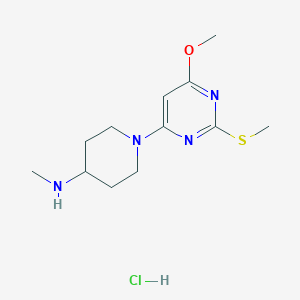
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2458491.png)
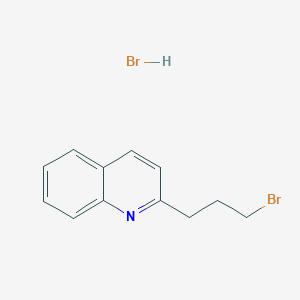
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide](/img/structure/B2458496.png)
![6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2458497.png)

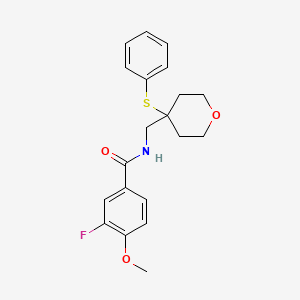
![2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2458503.png)